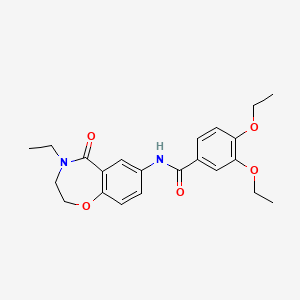

![molecular formula C19H15FN6O2S B6483008 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-25-5](/img/structure/B6483008.png)

4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through methods such as the Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .科学研究应用

Antitumor Activity

F2321-0012 has shown promise as an antitumor agent. Researchers have evaluated its efficacy against different cancer cell lines, including MCF-7 and CaCo-2. Further studies are needed to understand its mechanism of action and potential for clinical use .

EGFR Inhibition

The compound demonstrates irreversible inhibition of EGFR (epidermal growth factor receptor) T790M mutants. Efforts to achieve potency across EGFR oncogenic mutations led to the discovery of clinical candidate PF-06747775, which provides potent EGFR activity against common mutants (exon 19 deletion, L858R, T790M/L858R, and T790M/Del) while maintaining selectivity over wild-type EGFR .

Antileishmanial and Antimalarial Properties

Although not widely studied, F2321-0012 exhibits antileishmanial and antimalarial activity. These findings suggest potential applications in treating parasitic infections. Further investigations are necessary to explore its full therapeutic potential .

Synthetic Routes and Derivatives

Various synthetic routes exist for imidazole-containing compounds like F2321-0012. Researchers have explored diverse chemical transformations to modify the imidazole core and enhance its biological properties. These synthetic efforts contribute to drug development and optimization .

Other Pharmacological Activities

While less explored, derivatives of 1,3-diazole (the imidazole core) exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antidiabetic, antiviral, antioxidant, and antifungal effects. Commercially available drugs containing the 1,3-diazole ring highlight its significance in medicinal chemistry .

Structural Role in Natural Products

Imidazole serves as a fundamental building block in natural products such as histidine, purine, histamine, and DNA-based structures. Understanding its role in these biomolecules contributes to our knowledge of biological processes and drug design .

安全和危害

未来方向

属性

IUPAC Name |

4-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZSEFHMDCQAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482940.png)

![N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6482953.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6482956.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6482960.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6482966.png)

![N'-(3-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6482979.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6482980.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6482985.png)

![N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6482986.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B6482989.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B6482997.png)

![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B6483001.png)

![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483013.png)